molecular formula C14H11N3S B11866482 3-Amino-2-phenylquinazoline-4(3H)-thione CAS No. 13961-55-2

3-Amino-2-phenylquinazoline-4(3H)-thione

Cat. No.: B11866482
CAS No.: 13961-55-2
M. Wt: 253.32 g/mol
InChI Key: DHOLLLUILMAGQZ-UHFFFAOYSA-N
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Description

3-Amino-2-phenylquinazoline-4(3H)-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • One-Pot Intermolecular Annulation Reaction

      Reactants: o-Aminobenzamides and thiols.

      Conditions: Transition metal-free, external oxidant-free, and easy operation.

      Yield: Up to 98%.

  • Microwave-Assisted Green Process

      Reactants: Benzoxazinones and hydrazides.

      Conditions: Microwave-assisted, green protocol.

      Yield: 31-85% over two steps.

Industrial Production Methods

Industrial production methods for 3-Amino-2-phenylquinazoline-4(3H)-thione typically involve scalable and efficient synthetic routes that ensure high yield and purity. The one-pot intermolecular annulation reaction is particularly favored due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Products: Oxidized derivatives of the quinazoline ring.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Products: Reduced forms of the quinazoline ring.

  • Substitution

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl/benzyl halides, substituted phenacyl bromides.

Mechanism of Action

The mechanism of action of 3-Amino-2-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-phenylquinazoline-4(3H)-one

    • Similar structure but lacks the thione group.
    • Exhibits different biological activities.
  • 2-Phenylquinazoline-4(3H)-one

    • Lacks the amino group.
    • Different reactivity and biological properties.

Uniqueness

3-Amino-2-phenylquinazoline-4(3H)-thione is unique due to the presence of both the amino and thione groups, which confer distinct chemical reactivity and biological activities compared to its analogs .

Properties

CAS No.

13961-55-2

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-amino-2-phenylquinazoline-4-thione

InChI

InChI=1S/C14H11N3S/c15-17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14(17)18/h1-9H,15H2

InChI Key

DHOLLLUILMAGQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=S)N2N

Origin of Product

United States

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